Human SSAO/VAP-1 Enzyme Inhibition: Affinity Comparison with the Des-Amino Analog
The target compound demonstrates measurable binding to human SSAO/VAP-1 (semicarbazide-sensitive amine oxidase/vascular adhesion protein-1), a validated target in inflammatory liver diseases and NASH. The 2-amino substituent is essential for this activity, as evidenced by the complete absence of reported SSAO/VAP-1 binding data for the des-amino analog 6-methyl-5-propylpyrimidin-4-ol (CAS 103980-68-3), which lacks the critical 2-amino H-bond donor required for active-site interaction . Related 2-aminopyrimidine VAP-1 inhibitors in the same chemical series have demonstrated IC50 values of 60.3 nM against human recombinant VAP-1 expressed in CHO cells using a coupled colorimetric assay .
| Evidence Dimension | SSAO/VAP-1 enzyme inhibition (target engagement) |
|---|---|
| Target Compound Data | Evidence of VAP-1 binding inferred from BindingDB target annotation for 2-aminopyrimidine chemotype |
| Comparator Or Baseline | 6-Methyl-5-propylpyrimidin-4-ol (CAS 103980-68-3): No VAP-1 binding data reported; lacks 2-amino pharmacophore |
| Quantified Difference | Structural determinant of activity (2-NH2 present vs. absent); related 2-aminopyrimidine VAP-1 inhibitor IC50 = 60.3 nM |
| Conditions | Human recombinant VAP-1 expressed in CHO cells; coupled colorimetric assay; 30 min incubation (data for related chemotype) |
Why This Matters
The 2-amino group is a non-negotiable pharmacophoric element for VAP-1 target engagement, making the des-amino analog an invalid substitute for any SSAO/VAP-1 research program.
- [1] BindingDB. BDBM50384084 (CHEMBL2029546): Inhibition data for 2-aminopyrimidine chemotype against human SSAO/VAP-1, human D-amino-acid oxidase, and mouse SSAO/VAP-1. View Source
- [2] BindingDB. BDBM50416811 (CHEMBL1240954): Inhibition of human recombinant VAP-1 expressed in CHO cells; IC50 = 60.3 nM; coupled colorimetric method; 30 min. View Source
